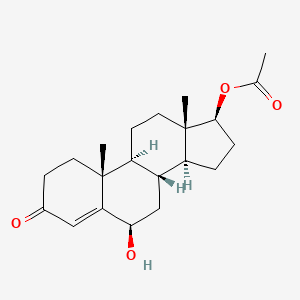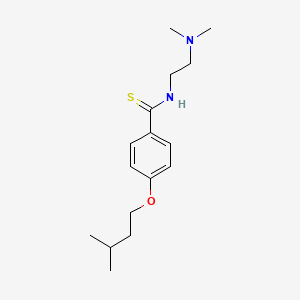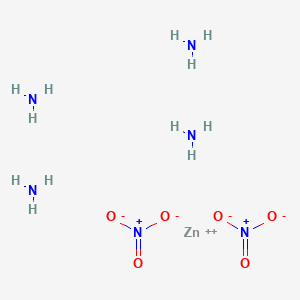
zinc;azane;dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;azane;dinitrate, commonly known as zinc nitrate, is an inorganic chemical compound with the formula Zn(NO₃)₂. This colorless, crystalline salt is highly deliquescent and is typically encountered as a hexahydrate Zn(NO₃)₂·6H₂O. It is soluble in both water and alcohol and is widely used in various industrial and laboratory applications .
Méthodes De Préparation
Zinc nitrate can be prepared through several synthetic routes:
Reaction with Nitric Acid: Zinc metal, zinc oxide, or zinc hydroxide can be dissolved in nitric acid to produce zinc nitrate. The reactions are as follows
Reaction with Anhydrous Zinc Chloride: Anhydrous zinc chloride reacts with nitrogen dioxide to form zinc nitrate
Analyse Des Réactions Chimiques
Zinc nitrate undergoes various chemical reactions, including:
Thermal Decomposition: On heating, zinc nitrate decomposes to form zinc oxide, nitrogen dioxide, and oxygen
Reaction with Acetic Anhydride: Treatment of zinc nitrate with acetic anhydride gives zinc acetate
Precipitation Reaction: Zinc nitrate reacts with sodium carbonate to form zinc carbonate
Applications De Recherche Scientifique
Zinc nitrate has several scientific research applications:
Synthesis of Coordination Polymers: It is used on a laboratory scale for the synthesis of coordination polymers.
Generation of Zinc Oxide Structures: Its controlled decomposition to zinc oxide is used for generating various ZnO-based structures, including nanowires.
Catalyst in Resin Production: Zinc nitrate is used as a catalyst in the production of resins.
Mordant in Dyeing: It is used as a mordant in dyeing processes.
Biomedical Applications: Zinc oxide nanoparticles derived from zinc nitrate are used in various biomedical applications, including as antibiotics, antioxidants, and antiviral agents
Mécanisme D'action
The mechanism of action of zinc nitrate primarily involves its decomposition to zinc oxide, which exhibits various biological and chemical activities. Zinc oxide nanoparticles, for instance, have been shown to interact with cellular components, leading to oxidative stress and subsequent antimicrobial effects. The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes .
Comparaison Avec Des Composés Similaires
Zinc nitrate can be compared with other zinc compounds such as zinc sulfate and zinc chloride:
Zinc Sulfate (ZnSO₄): Unlike zinc nitrate, zinc sulfate is commonly used in agriculture as a micronutrient in fertilizers. It is also used in the treatment of zinc deficiency in humans and animals.
Zinc Chloride (ZnCl₂): Zinc chloride is used in various industrial applications, including as a flux in soldering and in the production of chemicals. .
Propriétés
Numéro CAS |
39599-16-1 |
|---|---|
Formule moléculaire |
H12N6O6Zn |
Poids moléculaire |
257.5 g/mol |
Nom IUPAC |
zinc;azane;dinitrate |
InChI |
InChI=1S/2NO3.4H3N.Zn/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 |
Clé InChI |
ZGJUUHHYWIVDAS-UHFFFAOYSA-N |
SMILES canonique |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


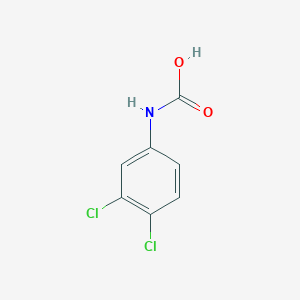
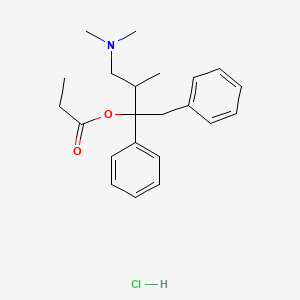
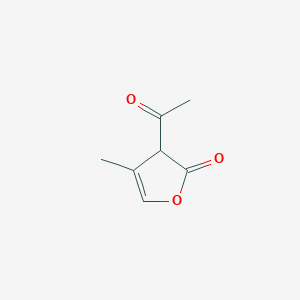
![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
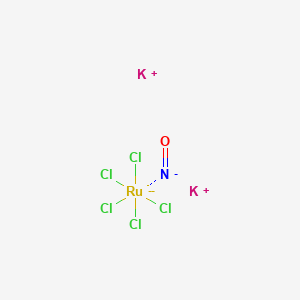
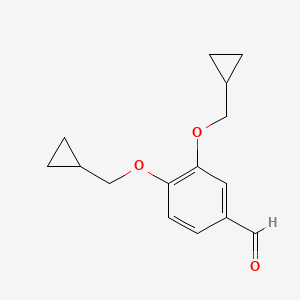
![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
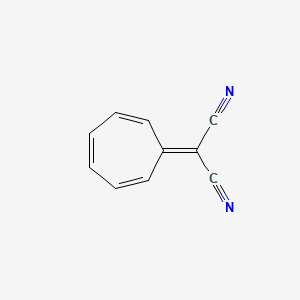
![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)
![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)
